molecular formula C11H13F2N B13525849 2-(2,6-Difluorophenyl)piperidine

2-(2,6-Difluorophenyl)piperidine

Cat. No.: B13525849
M. Wt: 197.22 g/mol
InChI Key: ZJSJQCCQDQMOPZ-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)piperidine is a chemical compound with the molecular formula C11H13F2N. It is a derivative of piperidine, a six-membered heterocyclic amine, where two fluorine atoms are substituted at the 2 and 6 positions of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Difluorophenyl)piperidine typically involves the reaction of 2,6-difluorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Difluorophenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2,6-Difluorophenyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its interactions with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in cell proliferation, survival, and apoptosis. These interactions can lead to the inhibition of cancer cell growth and the induction of cell death through caspase-dependent mechanisms .

Comparison with Similar Compounds

Uniqueness: 2-(2,6-Difluorophenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, making it a valuable scaffold in drug design and development .

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

2-(2,6-difluorophenyl)piperidine

InChI

InChI=1S/C11H13F2N/c12-8-4-3-5-9(13)11(8)10-6-1-2-7-14-10/h3-5,10,14H,1-2,6-7H2

InChI Key

ZJSJQCCQDQMOPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=C(C=CC=C2F)F

Origin of Product

United States

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